molecular formula C14H12O4 B12427771 2,3',4,5'-Tetrahydroxystilbene

2,3',4,5'-Tetrahydroxystilbene

Cat. No.: B12427771
M. Wt: 244.24 g/mol
InChI Key: PDHAOJSHSJQANO-UHFFFAOYSA-N
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Description

2,3’,4,5’-Tetrahydroxystilbene is a polyphenolic compound primarily derived from the roots of Polygonum multiflorum, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its extensive pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthetic pathway of 2,3’,4,5’-Tetrahydroxystilbene involves the enzymatic activities responsible for resveratrol synthesis, hydroxylation, and glycosylation reactions. Stable isotope labeling and biocatalytic methods have been employed to study these pathways . The synthesis typically involves the use of crude protein extracts for comprehensive analysis of resveratrol synthase, glycosyltransferase, and hydroxylase activities .

Industrial Production Methods: Industrial production of 2,3’,4,5’-Tetrahydroxystilbene is primarily achieved through extraction from Polygonum multiflorum. The compound is isolated using high-performance liquid chromatography (HPLC) and other purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2,3’,4,5’-Tetrahydroxystilbene undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to undergo hydroxylation and glycosylation reactions during its biosynthesis .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed.

Major Products: The major products formed from these reactions include various hydroxylated and glycosylated derivatives of stilbene .

Scientific Research Applications

2,3’,4,5’-Tetrahydroxystilbene has a wide range of scientific research applications:

Comparison with Similar Compounds

2,3’,4,5’-Tetrahydroxystilbene is often compared with other stilbene derivatives such as resveratrol and polydatin. While resveratrol is well-known for its antioxidant properties, 2,3’,4,5’-Tetrahydroxystilbene exhibits unique anti-inflammatory and neuroprotective effects . Similar compounds include:

Properties

IUPAC Name

4-[2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-11-4-3-10(14(18)8-11)2-1-9-5-12(16)7-13(17)6-9/h1-8,15-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHAOJSHSJQANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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